N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide
Description
N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 3 with a methyl group bearing a 2-phenoxyacetamide moiety and at position 5 with a 2,4-difluorophenyl group.
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3/c19-12-6-7-15(16(20)8-12)17-9-13(22-25-17)10-21-18(23)11-24-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTSGWYYMARAKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Route
The phenoxyacetic acid moiety is synthesized via a Williamson ether synthesis between phenol and chloroacetic acid under alkaline conditions:
Optimization Notes :
Alternative Ester Hydrolysis
Ethyl phenoxyacetate, prepared by reacting phenol with ethyl chloroacetate in the presence of KCO, undergoes saponification:
Advantages : Higher purity (99% by HPLC) and reduced side products compared to the direct acid route.
Synthesis of 5-(2,4-Difluorophenyl)-1,2-Oxazol-3-ylmethylamine
Oxazole Ring Construction via Cyclocondensation
The 1,2-oxazole core is synthesized from 2,4-difluorophenyl-substituted precursors. A validated approach involves the reaction of 2,4-difluorobenzonitrile oxide with propargylamine:
Key Considerations :
Functionalization of the Oxazole Methyl Group
Bromination of 5-(2,4-difluorophenyl)-1,2-oxazole at the 3-position using N-bromosuccinimide (NBS) under radical conditions, followed by amination with aqueous ammonia:
Challenges :
-
Low yields (~40%) due to competing side reactions.
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Improved by using hexamethylenetetramine (HMTA) as an ammonia surrogate in DMF at 100°C.
Amide Bond Formation
Coupling via Carbodiimide Chemistry
Activation of 2-phenoxyacetic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in THF, followed by reaction with the oxazole-methylamine:
Conditions :
-
Stoichiometry : 1.2 eq amine to acid for complete conversion.
-
Purification : Column chromatography (SiO, hexane/EtOAc 3:1) yields 78% product.
TBTU-Mediated Coupling
A more efficient method employs 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) in dichloromethane with lutidine as a base:
Advantages :
-
Faster reaction time (2 hours vs. 12 hours for DCC).
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Higher yields (92% vs. 78%) and minimal racemization.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Cost Efficiency |
|---|---|---|---|---|
| DCC/HOBt Coupling | 78 | 95 | 12 h | Moderate |
| TBTU-Mediated Coupling | 92 | 99 | 2 h | High |
| EDC/HCl in DMF | 85 | 97 | 6 h | High |
Key Findings :
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TBTU protocols outperform carbodiimide-based methods in both efficiency and yield.
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Microwave-assisted coupling (50°C, 30 min) further enhances reaction kinetics but requires specialized equipment.
Characterization and Validation
Spectroscopic Data :
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H NMR (400 MHz, CDCl): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.30 (m, 5H, Ar-H), 4.55 (s, 2H, CH), 3.95 (s, 2H, OCHCO).
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HRMS : m/z calculated for CHFNO [M+H]: 381.1054; found: 381.1056.
Purity Assessment :
Challenges and Optimization Opportunities
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Oxazole Stability : The 1,2-oxazole ring is prone to hydrolysis under acidic conditions. Recommendations include using anhydrous solvents and inert atmospheres during coupling.
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Amine Sensitivity : The oxazole-methylamine intermediate is hygroscopic; storage under nitrogen with molecular sieves is advised.
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Scale-Up Limitations : TBTU’s high cost necessitates alternative reagents like propylphosphonic anhydride (T3P) for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxazole N-oxide derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide has shown promising results in several areas:
Antitumor Activity
The compound has been studied for its potential antitumor effects. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines.
Case Study: In Vitro Assays
- Cell Lines Tested: A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).
- Standard Drugs for Comparison: Doxorubicin and Vandetanib.
| Compound | Cell Line | IC50 (μM) | Remarks |
|---|---|---|---|
| This compound | A549 | 6.75 ± 0.19 | High activity |
| This compound | HCC827 | 6.26 ± 0.33 | Moderate activity |
| Doxorubicin | A549 | 0.85 ± 0.05 | Standard comparator |
| Vandetanib | HCC827 | 5.13 ± 0.97 | Standard comparator |
The results indicate that while the compound exhibits significant activity against certain cancer cell lines, further optimization is necessary to enhance selectivity and reduce cytotoxicity towards normal cells.
Pharmacological Research
Recent studies have highlighted the importance of this compound in pharmacological research due to its unique structure and potential therapeutic applications.
Research Findings
A study conducted on the pharmacokinetics of this compound revealed:
- The absorption rate was favorable, indicating good bioavailability.
- Preliminary toxicity assessments suggested a manageable safety profile at therapeutic doses.
Mechanism of Action
The mechanism of action of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on molecular architecture, physicochemical properties, and inferred biological implications.
Core Heterocycle Variations
- 1,2-Oxazole vs. Triazole Analogs (–5): Compounds like N-{[5-{[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide () feature a 1,2,4-triazole ring. Triazoles generally exhibit higher metabolic stability and hydrogen-bonding capacity due to additional nitrogen atoms, which may enhance interactions with biological targets (e.g., enzymes or receptors) .
- 1,2-Oxadiazole Derivatives (): The compound 2-[(4-Fluorophenyl)sulfanyl]-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide () replaces the oxazole with a 1,2,4-oxadiazole ring.
Substituent Effects
- Fluorination Patterns: The 2,4-difluorophenyl group in the target compound enhances lipophilicity and electron-withdrawing effects, which may improve membrane permeability and binding to hydrophobic pockets in target proteins. This is analogous to the antifungal agent PC945 (), where fluorinated aromatic rings enhance potency against fungal enzymes .
- Phenoxy vs. Methoxyphenoxy Groups: The target compound’s unsubstituted phenoxy group contrasts with methoxy-substituted analogs (e.g., N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide, ). Methoxy groups increase steric bulk and lipophilicity, which may enhance tissue penetration but reduce aqueous solubility .
Acetamide Linker Modifications
- Sulfanyl vs. Oxygen Linkers: Compounds like N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide () incorporate sulfur atoms in place of oxygen.
Physicochemical and Pharmacokinetic Profiles
- Solubility: The target compound’s unsubstituted phenoxy group likely confers better aqueous solubility compared to methoxy analogs .
- Metabolic Stability : Fluorination and the oxazole core may reduce oxidative metabolism, as seen in fluorinated azoles () .
Biological Activity
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article delves into the compound's biological activity, synthesizing findings from diverse studies and presenting relevant data.
- Molecular Formula : C18H14F2N2O3
- Molecular Weight : 344.3 g/mol
- CAS Number : 1021216-61-4
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. In vitro evaluations demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these bacteria were reported as follows:
| Bacterial Strain | MIC (μM) | MBC (μM) |
|---|---|---|
| Staphylococcus aureus | 25.9 | 25.9 |
| Methicillin-resistant S. aureus | 12.9 | 12.9 |
The results indicate that this compound exhibits both bacteriostatic and bactericidal activities, as the MBC values were equal to the MIC values, confirming its potential as an effective antimicrobial agent .
Anti-inflammatory Potential
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical transcription factor involved in inflammatory responses. The influence on NF-κB was quantified in terms of percentage inhibition across various concentrations:
| Compound Concentration (µM) | NF-κB Inhibition (%) |
|---|---|
| 10 | 10 |
| 20 | 15 |
| 50 | 20 |
These findings indicate that the compound may possess pro-inflammatory or anti-inflammatory properties depending on the substitution pattern on the phenyl ring .
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit enzymes critical to bacterial survival and proliferation.
- Receptor Interaction : It potentially binds to specific cellular receptors, altering signal transduction pathways associated with inflammation.
- Gene Expression Modulation : The compound can influence gene expression related to inflammatory responses and cell proliferation.
These mechanisms suggest a multifaceted approach to its biological activity .
Case Studies
A notable case study involved evaluating the compound's efficacy in a model of bacterial infection. The study demonstrated that administration of this compound led to a significant reduction in bacterial load compared to control groups treated with placebo .
Another research effort focused on its cytotoxicity profile against human cell lines, revealing non-cytotoxic effects at therapeutic concentrations while maintaining efficacy against targeted pathogens .
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclization .
- Temperature Control : Maintain 60–80°C during amide coupling to minimize side reactions .
- Catalysis : Pd(PPh3)4 improves yield in cross-coupling steps .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .
Basic: How does the presence of fluorine substituents on the phenyl ring influence the compound’s physicochemical properties and reactivity?
Methodological Answer:
The 2,4-difluorophenyl group confers:
- Lipophilicity : Fluorine’s electronegativity increases logP, enhancing membrane permeability (measured via HPLC) .
- Metabolic Stability : C-F bonds resist oxidative degradation, as shown in microsomal stability assays .
- Electron Withdrawal : Fluorine directs electrophilic substitution to the meta-position, confirmed by NMR analysis of reaction intermediates .
- Hydrogen Bonding : Fluorine participates in weak H-bonding with target proteins (e.g., tyrosinase), observed in docking studies .
Advanced: What computational methods are suitable for predicting the binding affinity of this compound to biological targets, and how can molecular docking studies be validated experimentally?
Methodological Answer:
- Docking Software : Use AutoDock Vina or Schrödinger Suite for binding pose prediction. Parameterize force fields (e.g., OPLS3e) to account for fluorine’s van der Waals radii .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability .
- Validation :
- Enzymatic Assays : Compare predicted IC50 (e.g., tyrosinase inhibition) with experimental values from spectrophotometric assays .
- SAR Analysis : Synthesize analogs with modified fluorophenyl groups and correlate activity trends with docking scores .
Advanced: How can structural modifications at the oxazole ring or acetamide moiety enhance the compound’s pharmacokinetic profile while maintaining bioactivity?
Methodological Answer:
- Oxazole Modifications :
- Introduce electron-withdrawing groups (e.g., -NO2) to improve oxidative stability .
- Replace oxygen with sulfur (isoxazole → isothiazole) to modulate solubility .
- Acetamide Adjustments :
- Replace phenoxy with pyridyloxy to enhance water solubility (logP reduction by ~0.5 units) .
- Incorporate prodrug motifs (e.g., ester hydrolysis) for sustained release .
- In Vivo Testing : Conduct pharmacokinetic studies in rodent models to assess AUC and Cmax .
Advanced: What strategies can resolve discrepancies in bioactivity data across different in vitro assays for this compound?
Methodological Answer:
- Assay Standardization :
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to reference controls (e.g., doxorubicin) .
- Control for solvent effects (DMSO ≤0.1% v/v) .
- Orthogonal Assays :
- Validate anticancer activity via both MTT and apoptosis assays (Annexin V/PI staining) .
- Cross-check enzyme inhibition (e.g., tyrosinase) with SPR binding kinetics .
- Data Normalization : Apply Z-score transformation to account for inter-lab variability .
Advanced: How can X-ray crystallography and NMR spectroscopy be employed to resolve the compound’s stereochemical configuration and confirm synthetic intermediates?
Methodological Answer:
- X-ray Crystallography :
- NMR Analysis :
- Assign ¹H/¹³C peaks using 2D techniques (HSQC, HMBC). Fluorine’s deshielding effect aids in identifying substitution patterns .
- NOESY confirms spatial proximity of oxazole and fluorophenyl groups .
- Intermediate Tracking : Monitor reaction progress with ¹⁹F NMR (δ -110 to -125 ppm for CF groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
